4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is a chemical compound with the molecular formula and a molecular weight of 212.05 g/mol. It is classified as a heterocyclic amine, specifically belonging to the pyrrolopyridine family, which features a fused pyrrole and pyridine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves bromination reactions. A common method employs N-bromosuccinimide as the brominating agent, conducted under mild conditions in an organic solvent such as dichloromethane at room temperature. The reaction can be optimized in industrial settings by using automated reactors to ensure consistent quality and yield, adjusting parameters like temperature and reaction time to enhance efficiency .
The synthetic route often begins with a precursor pyrrolo[2,3-c]pyridine derivative. The bromination step introduces the bromine atom at the appropriate position (specifically at the 4-position), yielding the desired compound. Further modifications can involve coupling reactions to introduce additional functional groups or to create more complex derivatives.
The structure of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine features a bromine atom attached to a pyrrole ring that is fused with a pyridine ring. The compound's structural characteristics contribute to its reactivity and potential biological activity.
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine can participate in various chemical reactions:
These reactions may require specific catalysts or reagents to facilitate transformations effectively. For example, palladium catalysts are often used in coupling reactions to enhance yields and selectivity.
Relevant safety data indicates that this compound should be handled with care due to potential hazards associated with brominated compounds .
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine has potential applications in scientific research, particularly in drug discovery and development. Its structural features may allow it to serve as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and neurological disorders. Additionally, its ability to undergo diverse chemical reactions makes it a valuable intermediate in synthetic chemistry .
The pyrrolo[2,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining pyrrole and pyridine rings. This scaffold features a bridgehead nitrogen atom at the 1-position and an annular nitrogen at the 4-position, creating distinct electronic properties that facilitate interactions with biological targets. The 7-amino substitution (as in 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine) introduces a hydrogen-bond donor/acceptor pair critical for molecular recognition processes. This structural motif enables potent inhibition of cancer-relevant targets like tubulin polymerization, where the scaffold acts as a bioisostere of indole derivatives with enhanced binding affinity [4] [8]. The planar aromatic system facilitates π-stacking interactions with protein residues, while the electron-deficient pyridine ring influences electron distribution across the fused system, modulating binding kinetics and selectivity [8].
Table 1: Key Structural Features of Pyrrolo[2,3-c]pyridine vs. Related Isomers
Position | Pyrrolo[2,3-c]pyridine | Pyrrolo[2,3-b]pyridine | Pyrrolo[3,2-c]pyridine |
---|---|---|---|
Ring Fusion | Pyridine N at position 4 | Pyridine N at position 1 | Pyridine N at position 4 |
7-Amino Group | Adjacent to bridgehead N | Opposite to bridgehead N | Adjacent to bridgehead N |
Bromination Site | Electron-deficient C4 position | Electron-rich C4 position | Electron-deficient C4 position |
Hydrogen Bonding | Bidirectional donor/acceptor | Unidirectional donor/acceptor | Bidirectional donor/acceptor |
Halogenation at the C4 position of pyrrolo[2,3-c]pyridine scaffolds induces significant electronic and steric effects that enhance target affinity and metabolic stability. The bromine atom in 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine serves dual purposes:
7-Aminopyrrolo[2,3-c]pyridines emerged as strategic pharmacophores following the discovery of natural products with pyrrolopyridine cores in the early 2000s. The specific compound 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine (CAS 1260383-20-7) was first synthesized in 2010 as a key intermediate for kinase inhibitor development [4] [9]. Its identification coincided with three critical advancements:
Table 2: Characterization Data for 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
Property | Value | Reference |
---|---|---|
CAS Number | 1260383-20-7 | [4] [9] |
Molecular Formula | C₇H₆BrN₃ | [4] [9] |
Molecular Weight | 212.05 g/mol | [4] [9] |
Storage Conditions | 2-8°C, inert atmosphere, dark | [4] |
Salt Form | Hydrochloride available (CAS 1260383-20-7·HCl) | [1] |
Purity Specification | ≥95% (HPLC) | [1] [4] |
Key Synthetic Intermediate | 7-Methoxy analog (CAS 425380-37-6) | [10] |
The compound's utility expanded with the 2015 discovery of its exceptional performance in targeted cancer therapies, particularly against non-small cell lung cancer (NSCLC) and renal cell carcinoma models, where derivatives showed IC₅₀ values <100 nM [8]. Current research focuses on incorporating this scaffold into hybrid molecules that simultaneously engage multiple oncogenic targets, leveraging its synthetic versatility and favorable physicochemical profile [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9